molecular formula C7H11NO2 B571063 Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate CAS No. 113729-10-5

Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate

Cat. No. B571063
CAS RN: 113729-10-5
M. Wt: 141.17
InChI Key: OLFYCPYATHONGW-UHFFFAOYSA-N
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Description

Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate is a structurally unique compound with intriguing chemical features. It belongs to the class of bicyclo and 1-azabicyclo compounds. Bicyclo[1.1.0]butane, a four-membered carbocycle, has a bridging C(1)-C(3) bond, while 1-azabicyclo[1.1.0]butane features a nitrogen atom at one bridgehead. These structures are highly strained, allowing them to participate in various strain-releasing reactions that typically cleave the central, strained bond to deliver cyclobutanes or azetidines .


Molecular Structure Analysis

The molecular formula of Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate is C7H11NO2 . Its structure comprises a bicyclic ring system with a nitrogen atom, and the ester group at the 5-position. The stereochemistry of the compound is (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate .


Chemical Reactions Analysis

Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate can participate in various chemical reactions due to its strained ring system. These reactions may involve ring-opening, nucleophilic addition, and carbopalladation processes. Exploring its reactivity and functional group transformations is an area of ongoing research .


Physical And Chemical Properties Analysis

  • InChI Code : See details in the source

properties

IUPAC Name

methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-6(9)7-3-2-4-8(7)5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFYCPYATHONGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCN1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666555
Record name Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113729-10-5
Record name Methyl 1-azabicyclo[3.1.0]hexane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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